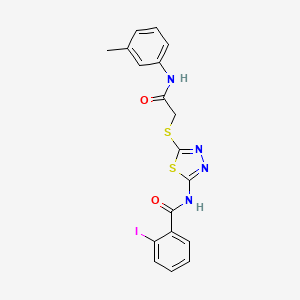

2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-iodo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHMKFWKOYXWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced through iodination reactions using reagents such as iodine or iodine monochloride.

Attachment of the Benzamide Moiety: The benzamide group is typically introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in 2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may enhance its efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogenic microorganisms, suggesting that this compound could be evaluated for its antimicrobial potential in clinical settings .

Anti-inflammatory Properties

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The compound's structure may contribute to modulating inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research on related compounds has demonstrated their ability to reduce inflammation in animal models, warranting further investigation into this compound's therapeutic applications .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific arrangement of functional groups in this compound may enhance its interactions with cellular targets involved in cancer progression .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (electron-withdrawing) and methoxy (electron-donating) substituents on the benzamide ring (e.g., compounds in ) show divergent biological effects. The nitro group enhances antimicrobial activity, while methoxy groups improve solubility but reduce cytotoxicity .

- Thioether Linkers : The thioether bridge in the target compound and analogues (e.g., 5c, 6b) improves metabolic stability compared to ester or amide linkages .

- Iodine Substitution : Though the target compound’s iodine substituent lacks direct activity data, iodinated analogues in other studies exhibit enhanced DNA intercalation and kinase inhibition due to increased van der Waals interactions .

Pharmacological Performance

- Anticancer Activity: Chalcone-thiadiazole hybrids (e.g., compound 5c) demonstrate potent cytotoxicity (IC₅₀ = 6.92–16.35 μM) against leukemia HL-60 cells via caspase-dependent apoptosis and G2/M cell cycle arrest.

- Antimicrobial Activity : Oxadiazole-thiadiazole hybrids (e.g., 6b–6e) show broad-spectrum anticandidal activity (MIC = 8–32 μg/mL), likely due to ergosterol biosynthesis inhibition in Candida species .

Biological Activity

The compound 2-iodo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative belonging to the class of thiadiazole compounds. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potentials and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 414.5 g/mol. The compound features a thiadiazole ring, an amide group, and an iodine substituent which may enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with electron-withdrawing groups at specific positions have shown enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the thiadiazole ring in the structure of this compound is crucial for its cytotoxic effects.

Table 1: Anticancer Activity Against Selected Cell Lines

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The SAR studies indicate that the introduction of halogen atoms (like iodine) enhances the antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiadiazole moiety is known to inhibit enzymes involved in cell proliferation and survival pathways. Additionally, the iodine substituent may facilitate interactions with nucleophilic sites within target proteins.

Case Studies

-

Anticancer Efficacy : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent increase in cytotoxicity, suggesting potential for further development as an anticancer agent.

- Findings : The compound induced apoptosis in MCF-7 cells as evidenced by increased caspase activity.

-

Antimicrobial Testing : In vitro tests against a panel of bacterial strains indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

- Findings : The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Q & A

Q. Optimization Parameters :

Key Tools : Thin-layer chromatography (TLC) for reaction monitoring (Rf ~0.3–0.5 in CHCl₃:MeOH 9:1) and column chromatography for purification ().

Advanced Research: How can structural contradictions in crystallographic data for thiadiazole derivatives be resolved?

Methodological Answer :

Conflicts in bond lengths/angles (e.g., C–N vs. C=S) often arise from:

- Disorder in Crystal Packing : Use SHELXL for refinement, applying restraints for thermal parameters and occupancy ().

- Tautomerism : Analyze electron density maps to distinguish between thione (C=S) and thiol (C–SH) forms ().

- Twinned Crystals : Employ the TWIN/BASF commands in SHELXL to model twinning ratios ().

Q. Validation Steps :

- Compare experimental data (XRD) with computational models (DFT) to verify bond geometries ().

- Use Hirshfeld surface analysis to assess intermolecular interactions influencing structural deviations ().

Basic Research: What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

Q. Methodological Answer :

Q. Purity Criteria :

- HPLC retention time consistency (±0.1 min) with >95% peak area ().

- Elemental analysis (C, H, N, S) within ±0.3% of theoretical values ().

Advanced Research: How can structure-activity relationships (SAR) be explored for this compound’s potential kinase inhibition?

Methodological Answer :

Step 1: Analog Synthesis

Q. Step 2: Biological Assays

Q. Step 3: Computational Modeling

- Dock ligands into kinase active sites (PDB: 1M17) using AutoDock Vina.

- Validate binding modes with MD simulations (GROMACS) ().

Advanced Research: How do solvent effects and pH influence the compound’s stability during biological assays?

Methodological Answer :

Stability Studies :

Q. Mitigation Strategies :

| Condition | Degradation Pathway | Stabilization Method | Source |

|---|---|---|---|

| High pH (>8) | Amide hydrolysis | Use citrate buffer (pH 6–7) | |

| Light exposure | Photo-oxidation of iodine | Store in amber vials under N₂ |

Basic Research: What are the key challenges in scaling up synthesis without compromising yield?

Methodological Answer :

Common Issues :

- Low Solubility : Switch from DMF to DMAc or ionic liquids for better solubility ().

- Exothermic Reactions : Use flow chemistry to control temperature during thiadiazole cyclization ().

Q. Scale-Up Protocol :

| Step | Lab Scale (mg) | Pilot Scale (g) | Source |

|---|---|---|---|

| Thioether formation | Batch, 50 mL flask | Continuous flow reactor (20 mL/min) | |

| Purification | Column chromatography | Centrifugal partition chromatography |

Advanced Research: How can computational methods predict metabolic pathways for this compound?

Methodological Answer :

In Silico Tools :

Q. Validation :

- Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.